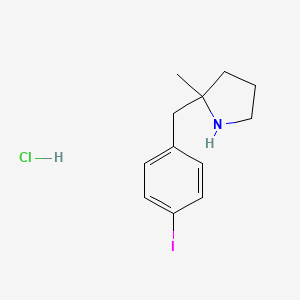

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It likely contains an iodobenzyl group and a methylpyrrolidine group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure was synthesized by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The iodobenzyl group is likely attached to this ring .Scientific Research Applications

Functionalization of Compounds for Dye Synthesis

Research on compounds like 2,9-diiododipyrroketone, which undergoes functionalization to produce trichlorinated BODIPY dyes, highlights the role of iodobenzyl-functionalized compounds in synthesizing dyes with potential applications in organic electronics and photophysics (Haijun Wang et al., 2014).

Corrosion Inhibition

Compounds structurally related to "2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride" have been studied for their application as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine shows significant corrosion inhibition efficiency for mild steel in hydrochloric acid solutions (Israa Abd Alkadir Aziz et al., 2022).

Metabolic Studies and Synthetic Applications

The metabolic trapping of electrophilic species with cyanide ion, using compounds like 1-benzylpyrrolidine, demonstrates the potential application of such compounds in studying metabolic pathways and synthetic organic chemistry (B. Ho & N. Castagnoli, 1980).

Antitumor Activity

The synthesis and study of compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which exhibit potent antitumor activity, indicate the potential therapeutic applications of iodobenzyl-containing compounds (E. Grivsky et al., 1980).

Magnetic Materials and Coordination Polymers

The development of coordination polymers and magnetic materials, as demonstrated by the reaction of 1-(4′-nitrobenzyl)-4-methylpyridinium chloride with CuCl2, showcases the application of iodobenzyl compounds in creating materials with unique magnetic properties (Song Han et al., 2012).

properties

IUPAC Name |

2-[(4-iodophenyl)methyl]-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILIWNHGKWKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=C(C=C2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)